molecular formula C12H15BF3NO2 B14078748 (5-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl)boronic acid

(5-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14078748
M. Wt: 273.06 g/mol
InChI Key: WWTHYPFQPCOTIR-UHFFFAOYSA-N
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Description

(5-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a piperidine ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the formation of the boronic acid group through various methods. One common approach is the borylation of an aryl halide precursor using a palladium-catalyzed cross-coupling reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a protease inhibitor and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (5-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethyl-5-(N-Boc-piperidin-4-yl)phenylboronic acid pinacol ester
  • Phenylboronic acid derivatives with different substituents on the phenyl ring

Uniqueness

(5-(Piperidin-4-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15BF3NO2

Molecular Weight

273.06 g/mol

IUPAC Name

[5-piperidin-4-yl-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BF3NO2/c14-12(15,16)10-2-1-9(7-11(10)13(18)19)8-3-5-17-6-4-8/h1-2,7-8,17-19H,3-6H2

InChI Key

WWTHYPFQPCOTIR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCNCC2)C(F)(F)F)(O)O

Origin of Product

United States

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